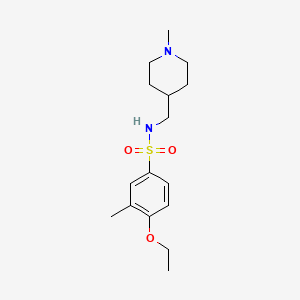4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 952982-43-3
Cat. No.: VC5016491
Molecular Formula: C16H26N2O3S
Molecular Weight: 326.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 952982-43-3 |
|---|---|
| Molecular Formula | C16H26N2O3S |
| Molecular Weight | 326.46 |
| IUPAC Name | 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | BOXMGHWBDMWKOZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide . Its molecular formula, C₁₆H₂₆N₂O₃S, reflects a composition of 16 carbon, 26 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atoms. The molecular structure is characterized by:
-
A benzene ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents.
-
A sulfonamide group (-SO₂NH-) linked to a (1-methylpiperidin-4-yl)methyl side chain .
Structural Depiction
The SMILES notation for the compound is CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C, which encodes the connectivity of atoms . Key structural features include:
-
Piperidine ring: A six-membered nitrogen-containing ring with a methyl group at the 1-position.
-
Sulfonamide bridge: Connects the aromatic ring to the piperidine side chain, a common pharmacophore in drug design .
Table 1: Structural and Nomenclature Data
Synthesis and Manufacturing
Challenges in Synthesis
Key challenges include optimizing reaction conditions to prevent side reactions, such as over-sulfonation or degradation of the piperidine ring . Yield improvements may require controlled temperatures (-10°C to 25°C) and anhydrous solvents like tetrahydrofuran (THF).
Physicochemical Properties
Computed Descriptors
The compound’s LogP (partition coefficient) is estimated to be ~2.5, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility . Its polar surface area (PSA) of 85 Ų suggests potential for crossing the blood-brain barrier, a trait shared with neurologically active sulfonamides.
Stability and Solubility
-
Thermal Stability: Likely stable up to 150°C, based on analogs with similar substituents .
-
Aqueous Solubility: Predicted solubility of 0.1–1 mg/mL in water at 25°C, enhanced in acidic or basic conditions due to protonation of the piperidine nitrogen .
Table 2: Physicochemical Profile
| Property | Value/Estimate | Source |
|---|---|---|
| LogP | ~2.5 | |
| Polar Surface Area | 85 Ų | |
| Aqueous Solubility | 0.1–1 mg/mL (25°C) | |
| Melting Point | Not reported | — |
Future Research Directions
Priority Investigations
-
In vitro screening: Assess antibacterial, antifungal, and enzyme inhibitory activity.
-
ADMET studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity.
-
Structural optimization: Modify the ethoxy or piperidine groups to enhance potency or reduce toxicity .
Collaborative Opportunities
Academic-industrial partnerships could accelerate development, particularly in synthesizing derivatives for high-throughput screening against emerging microbial targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume